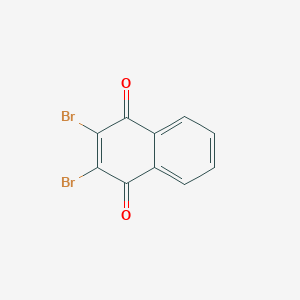

2,3-Dibromo-1,4-naphthoquinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMABVOYZJWFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157580 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-65-7 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 2,3 Dibromo 1,4 Naphthoquinone

Established Synthetic Routes to 2,3-Dibromo-1,4-naphthoquinone

This compound is a key intermediate in the synthesis of a variety of organic compounds. Its preparation can be achieved through several established methods, primarily involving the direct bromination of 1,4-naphthoquinone (B94277) or a multi-step synthesis originating from naphthalene (B1677914) derivatives.

Direct Bromination Protocols of 1,4-Naphthoquinone Precursors

The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution of 1,4-naphthoquinone with bromine. researchgate.net This reaction is typically carried out in a suitable solvent, with the carbonyl groups of the quinone directing the bromine atoms to the adjacent 2 and 3 positions.

Reaction Conditions:

Brominating Agent: Molecular bromine (Br₂) is the primary reagent.

Solvent: Glacial acetic acid is often preferred due to its ability to dissolve 1,4-naphthoquinone effectively. researchgate.net Chloroform can also be used.

Temperature: The reaction is generally conducted at temperatures ranging from 0 to 25°C to minimize the formation of side products.

Molar Ratio: A molar ratio of 1:2 (1,4-naphthoquinone to Br₂) is typically employed.

Reaction Time: The reaction usually proceeds for 2 to 4 hours.

An example of a typical laboratory-scale protocol involves dissolving 1,4-naphthoquinone in glacial acetic acid, cooling the solution to 0°C, and then adding bromine dropwise while stirring. After warming to room temperature and stirring for a couple of hours, the reaction is quenched with ice water. The resulting solid product is then filtered and can be purified by recrystallization from ethanol (B145695) to yield yellow crystals of this compound. Yields for this method are generally in the range of 70-85%.

Multi-Step Synthesis from Naphthalene Derivatives Involving Nitration and Oxidation

An alternative, albeit more complex, route to this compound starts from naphthalene derivatives. This multi-step approach involves a sequence of nitration, reduction, diazotization, hydrolysis, and finally oxidation. rsc.org

One such pathway begins with the nitration of 2,3-dibromonaphthalene (B89205) to produce 2,3-dibromo-5-nitronaphthalene. This is followed by a series of transformations:

Reduction: The nitro group is reduced to an amino group. rsc.org

Diazotization: The resulting amino group is converted into a diazonium salt. rsc.org

Hydrolysis: The diazonium salt is then hydrolyzed to introduce a hydroxyl group. rsc.org

Oxidation: The final step involves the oxidation of the hydroxylated intermediate to the desired 1,4-naphthoquinone using an oxidizing agent like Fremy's salt. rsc.org

Another multi-step approach involves the electrophilic substitution of 1,4-naphthoquinone via diazonium intermediates. This process includes:

Nitration: Treatment of 1,4-naphthoquinone with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups.

Diazotization: The nitro groups are then converted to diazonium salts using sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl).

Bromide Displacement: The diazonium salt is reacted with a copper(I) bromide (CuBr) to install the bromine atoms.

Table 1: Comparison of Established Synthetic Routes

| Feature | Direct Bromination of 1,4-Naphthoquinone | Multi-Step Synthesis from Naphthalene Derivatives |

|---|---|---|

| Starting Material | 1,4-Naphthoquinone | Naphthalene or its derivatives |

| Number of Steps | One | Multiple |

| Key Reactions | Electrophilic Aromatic Substitution | Nitration, Reduction, Diazotization, Hydrolysis, Oxidation |

| Typical Yield | 70-85% | 50-55% |

| Advantages | Simplicity, higher yield | Access from different starting materials |

Advanced Synthetic Approaches for this compound Production

To address the limitations of traditional synthetic methods, such as long reaction times and the use of hazardous reagents, several advanced approaches have been developed for the production of this compound. These methods focus on improving reaction efficiency, reducing environmental impact, and enhancing scalability.

Photochemical Bromination Methods Utilizing Photocatalysts

Photochemical bromination offers a more efficient and rapid alternative to conventional methods. This technique utilizes ultraviolet (UV) light in the presence of a photocatalyst, such as titanium dioxide (TiO₂), to generate bromine radicals. These highly reactive radicals then participate in the bromination of 1,4-naphthoquinone.

The use of a TiO₂ photocatalyst under UV irradiation can lead to a 90% yield of this compound in just one hour. The mechanism involves the excitation of TiO₂ by UV light, which generates electron-hole pairs. These, in turn, react with bromine to produce bromine radicals, significantly accelerating the reaction kinetics. While this method is highly efficient, a potential limitation is lower regioselectivity due to the involvement of radical intermediates.

Microwave-Assisted Synthesis for Reaction Time Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By applying microwave irradiation, the reaction time for the synthesis of this compound can be drastically reduced. nih.gov

In a typical microwave-assisted procedure, the reaction mixture is heated to 100°C under 300 W of microwave power. This can shorten the reaction time to as little as 20 minutes while achieving comparable yields of 80-85% to the conventional heating methods. The efficiency of microwave heating makes this technique particularly suitable for high-throughput screening and rapid synthesis of derivatives.

Continuous Flow Synthesis Techniques for Scalability

For industrial-scale production, continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Continuous flow reactors minimize the handling of large quantities of hazardous reagents like bromine and provide superior heat management compared to batch processes.

Key parameters in a continuous flow synthesis of this compound include:

Reactor Type: A tubular flow reactor, often lined with a chemically resistant material like PTFE, is commonly used.

Residence Time: The time the reactants spend in the reactor is typically short, around 10-15 minutes.

Temperature: The reaction is maintained at a low temperature, around 5°C, using a jacketed cooling system to control the exothermic reaction.

This technique can achieve a high conversion rate of up to 95% and reduces waste generation. Furthermore, solvent optimization for large-scale production often involves replacing acetic acid with more easily recyclable solvents like dichloromethane (B109758) (DCM) or ethyl acetate.

Table 2: Comparison of Advanced Synthetic Approaches

| Method | Key Feature | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Photochemical Bromination | UV light and TiO₂ photocatalyst | 90% | 1 hour | Rapid, high yield |

| Microwave-Assisted Synthesis | Microwave irradiation | 80-85% | 20 minutes | Significant time reduction, suitable for high-throughput screening |

| Continuous Flow Synthesis | Continuous flow reactor | 95% (conversion rate) | 10-15 minutes (residence time) | Enhanced safety, scalability, high conversion, reduced waste |

Comparative Analysis of Synthetic Methodologies for this compound

The synthesis of this compound, a key intermediate in the development of various heterocyclic and biologically active compounds, is primarily achieved through the direct bromination of 1,4-naphthoquinone.

Assessment of Yield, Regioselectivity, and Industrial Scalability

The direct bromination of 1,4-naphthoquinone using bromine in a suitable solvent, such as glacial acetic acid, is a common laboratory-scale method. The reaction proceeds via electrophilic attack of the bromine molecule on the electron-rich double bond of the quinone ring. This method offers good regioselectivity, with the bromine atoms preferentially adding to the 2 and 3 positions.

For industrial-scale production, continuous flow synthesis is a preferred method as it enhances safety and scalability. Flow reactors can minimize the handling of hazardous reagents like bromine and allow for better control over reaction parameters, potentially leading to higher yields and purity.

Below is a comparative table of different synthetic approaches:

| Methodology | Reagents | Solvent | Yield | Key Features |

| Direct Bromination | 1,4-Naphthoquinone, Br₂ | Glacial Acetic Acid | ~95% | High yield, good regioselectivity. |

| Continuous Flow | 1,4-Naphthoquinone, Br₂ | Acetic Acid | High | Enhanced safety and scalability for industrial production. |

Integration of Green Chemistry Principles in this compound Synthesis

Efforts to align the synthesis of this compound with green chemistry principles focus on reducing the use of hazardous reagents and solvents. One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in place of elemental bromine. NBS is a solid and is generally considered safer to handle than liquid bromine.

Another green approach is the use of ultrasound-assisted synthesis. researchgate.net This technique can accelerate reaction rates, potentially reducing energy consumption and reaction times. For instance, ultrasound has been utilized in the thio-Michael addition reaction involving derivatives of this compound, suggesting its potential applicability in the primary synthesis as well. researchgate.net

The development of solvent-free or water-based synthetic methods is also a key area of research in green chemistry. While current methods predominantly use organic solvents like acetic acid, future research may explore the feasibility of aqueous or solvent-free conditions.

Derivatization Strategies of this compound

The bromine atoms at the 2 and 3 positions of this compound are reactive and can be displaced by various nucleophiles, making it a versatile precursor for a wide range of derivatives.

Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives via Palladium-Catalyzed Sonogashira Cross-Coupling

A significant derivatization strategy for this compound is the palladium-catalyzed Sonogashira cross-coupling reaction to synthesize 2,3-diyne-1,4-naphthoquinone derivatives. scienceopen.comscispace.comscielo.brresearchgate.net This reaction involves the coupling of the dibromo-naphthoquinone with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. scispace.com

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the Sonogashira coupling reaction is highly dependent on the optimization of various parameters, including the choice of catalyst, co-catalyst, solvent, base, and temperature.

Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for the reaction. scispace.com The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate.

Solvent and Base: The reaction is often carried out in a mixture of solvents like dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (DCM) or in ethanol. researchgate.netscispace.com A base, such as triethylamine (B128534), is required to neutralize the hydrogen halide formed during the reaction. scispace.com

Temperature: The reaction temperature can influence the reaction rate and yield. Optimization is necessary to achieve a balance between a reasonable reaction time and minimizing side reactions.

A study reported the synthesis of a 2,3-diyne-1,4-naphthoquinone derivative in a 45% yield using Pd(PPh₃)₂Cl₂ as the catalyst, CuI as the co-catalyst, and a mixture of DMSO and DCM as the solvent. scispace.com Another study highlighted the use of a 10% Pd/C-Cu-PPh₃ catalytic system in ethanol, presenting a handy, single-step synthesis of these derivatives. researchgate.net

The yields of the Sonogashira coupling reaction can vary, with some studies reporting yields ranging from 15% to 55%. doaj.org

Mechanistic Investigations of Sonogashira Coupling with this compound

The generally accepted mechanism for the Sonogashira cross-coupling reaction involves a catalytic cycle with both palladium and copper.

The key steps in the proposed mechanism are:

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the this compound.

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the C-C bond of the diyne product and regenerate the palladium(0) catalyst.

A probable mechanism for the dual C-C bond forming reaction has been proposed, highlighting the roles of the palladium and copper catalysts in facilitating the formation of the 2,3-diyne-1,4-naphthoquinone derivatives. researchgate.net

Exploration of Diyne Derivative Structural Diversity and Functionalization

The palladium-catalyzed Sonogashira cross-coupling reaction is a primary method for the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives from this compound. researchgate.netscispace.com This reaction facilitates the formation of two new carbon-carbon bonds by coupling the dibrominated naphthoquinone with a variety of terminal alkynes. researchgate.netsemanticscholar.org The process typically employs a catalyst system composed of a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base such as triethylamine. scispace.com

The structural diversity of the resulting diyne derivatives is achieved by varying the terminal alkyne used in the coupling reaction. A range of functionalized alkynes has been successfully employed, leading to derivatives with different electronic and steric properties. Examples of terminal alkynes used in these syntheses include phenylacetylene, 1-ethynyl-4-methoxybenzene, and various aliphatic alkynes bearing hydroxyl groups, such as 2-methyl-3-butyn-2-ol (B105114) and 1-ethynyl-1-cyclohexanol. The yields for these coupling reactions can vary, generally ranging from 15% to 55%.

Further functionalization of the synthesized diyne derivatives can be readily achieved. For instance, derivatives containing hydroxyl groups have been subjected to acetylation using acetic anhydride (B1165640) and montmorillonite (B579905) K-10 clay under sonication, affording acetylated products in yields of 56% to 71%. These diyne compounds, which possess a highly reactive Z-3-ene-1,5-diyne system, are of significant interest due to their potential to undergo Bergman cycloaromatization.

Table 1: Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives via Sonogashira Coupling

| Terminal Alkyne | Resulting Derivative | Yield (%) |

|---|---|---|

| Phenylacetylene | 2,3-Bis(phenylethynyl)-1,4-naphthoquinone | 45 researchgate.net |

| 2-Methyl-3-butyn-2-ol | 2,3-Di(3-hydroxy-3-methylbut-1-yn-1-yl)-1,4-naphthoquinone | 15-55 |

| 1-Ethynyl-1-cyclohexanol | 2,3-Di[(1-hydroxycyclohexyl)ethynyl]-1,4-naphthoquinone | 15-55 |

| 4-Pentyn-1-ol | 2,3-Di(5-hydroxypent-1-yn-1-yl)-1,4-naphthoquinone | 15-55 |

| 1-Pentyne | 2,3-Di(pent-1-yn-1-yl)-1,4-naphthoquinone | 15-55 |

| 1-Hexyne | 2,3-Di(hex-1-yn-1-yl)-1,4-naphthoquinone | 15-55 |

Nucleophilic Substitution Reactions of Bromine Atoms in this compound

The bromine atoms in this compound are susceptible to displacement by various nucleophiles, a characteristic that is extensively utilized for the synthesis of a multitude of substituted naphthoquinones. While much of the detailed research has been conducted on the analogous and highly reactive 2,3-dichloro-1,4-naphthoquinone, the principles of these nucleophilic substitution reactions are broadly applicable to the dibromo derivative. semanticscholar.orgtandfonline.com These reactions typically proceed via a Michael-type addition followed by elimination of a bromide ion.

Reactions with Amines, Thiols, and Alkoxides

The reaction of this compound with nucleophiles such as amines, thiols, and alkoxides provides a direct route to mono- or di-substituted derivatives. The reaction with amines can lead to the stepwise replacement of the bromine atoms. For example, reacting 2,3-dihalo-1,4-naphthoquinones with amines like piperidine (B6355638) or piperonyl amine in the presence of a base such as sodium carbonate results in the formation of N-substituted quinone derivatives. tandfonline.comfigshare.com Subsequent reaction of these mono-amino-mono-halo derivatives with thiols allows for the synthesis of N,S-disubstituted compounds. tandfonline.com

Similarly, direct reactions with thiols can yield 2,3-di(thio)substituted compounds. researchgate.net The reaction with alkoxides, such as in an ethanolic solution of sodium carbonate, can lead to the formation of ethoxy-substituted naphthoquinones. researchgate.net These substitutions are often performed in solvents like ethanol, chloroform, or dimethylformamide (DMF). researchgate.net

Table 2: Examples of Nucleophilic Substitution on 2,3-Dihalo-1,4-naphthoquinones

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ammonia | NH₃ | 2,3-Diamino-1,4-naphthoquinone | |

| 3-Piperidine methanol | Na₂CO₃, Ethanol | N-Substituted quinone | tandfonline.com |

| Piperonyl amine | Na₂CO₃, Ethanol | N-Substituted quinone | tandfonline.com |

| Aromatic/Aliphatic Thiols | Na₂CO₃, Ethanol | N,S-Disubstituted quinone (from N-substituted intermediate) | tandfonline.com |

| Benzylamine | Triethylamine, Chloroform | N,S-Disubstituted quinone (with subsequent thiol reaction) | researchgate.net |

| Alkoxides | Ethanol, Na₂CO₃ | Ethoxy-substituted naphthoquinone | researchgate.net |

Synthesis of 2,3-Diamino-1,4-naphthoquinone and Other Substituted Analogues

The synthesis of 2,3-diamino-1,4-naphthoquinone can be achieved directly from this compound by reaction with ammonia. An alternative and versatile method for preparing asymmetrically substituted diamino analogues involves a multi-step sequence starting from a 2-amino-3-halo-1,4-naphthoquinone. This precursor can be nitrated to form a 2-amino-3-nitro-1,4-naphthoquinone. Subsequent reduction of the nitro group, for example using sodium dithionite (B78146) in an ethanol-water mixture, yields the desired 2,3-diamino-1,4-naphthoquinone derivative. google.com This latter method allows for the synthesis of derivatives where the two amino groups bear different substituents (e.g., 2-amino-3-butylamino-1,4-naphthoquinone), achieving yields between 61% and 84%. google.com

The synthesis of other symmetrically and asymmetrically substituted analogues follows similar principles. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with N¹, N²-diaryl formimidamide leads to the successive substitution of both chlorine atoms, ultimately forming 2,3-diamino substituted-1,4-naphthoquinones after an intermediate step. semanticscholar.org

Alkylation Pathways for this compound and its Analogues

Alkylation of the naphthoquinone core introduces carbon-based substituents, further expanding the chemical space accessible from this compound. Radical-based methods have proven effective for this purpose.

Utilization of Radical-Generating Systems for Alkylation

Radical-generating systems can be employed to achieve alkylation at the quinonoid positions of this compound analogues. A common method involves the use of an alkanoic acid (RCOOH) in the presence of a persulfate, such as potassium persulfate (K₂S₂O₈), and a catalytic amount of silver nitrate (B79036) (AgNO₃). acs.org In this system, the persulfate oxidizes Ag⁺ to Ag²⁺, which then abstracts a hydrogen atom from the alkanoic acid to generate an alkyl radical (R•). This radical subsequently adds to the quinone ring, followed by rearomatization to yield the alkylated product. Another related radical process is the aryloxymethylation, which uses phenoxyacetic acids with ammonium (B1175870) persulfate and silver nitrate to introduce aryloxymethyl groups onto the naphthoquinone scaffold. acs.org

Regioselective Alkylation at Quinonoid Positions

The radical alkylation method described above can proceed with notable regioselectivity. For example, the reaction of 6,7-dibromo-1,4-naphthoquinone, an analogue of the subject compound, with acetic acid under these radical-generating conditions leads specifically to the formation of 6,7-dibromo-2-methyl-1,4-naphthoquinone. This demonstrates a regioselective alkylation at one of the quinonoid positions (C-2 or C-3), leaving the other position and the bromine substituents on the benzene (B151609) ring untouched. This selectivity is crucial for the controlled synthesis of specifically functionalized naphthoquinone derivatives.

Photochemical Reactions of this compound

Photochemistry offers a powerful tool for the functionalization of this compound, enabling the formation of complex molecular architectures under mild conditions. These reactions typically involve the excitation of the naphthoquinone core to a triplet state, which then engages with other molecules in cycloadditions or other photoinduced processes.

Under ultraviolet (UV) irradiation, this compound undergoes cycloaddition reactions with alkenes. The nature of the products formed is highly dependent on the structure of the alkene partner. researchgate.net For instance, the photoreaction with electron-rich alkenes, such as 2-methoxy-1-alkenes, proceeds to furnish 2-(2-alkanonyl)-1,4-naphthoquinone derivatives after subsequent hydrolysis. amerigoscientific.comelectronicsandbooks.com This transformation provides a direct method for introducing a β-keto alkyl chain onto the naphthoquinone skeleton. electronicsandbooks.com

The photoreactions of halogenated 1,4-naphthoquinones with various arylethenes have been studied, revealing that the reaction pathway is contingent on the alkene's structure. While styrene (B11656) tends to form cyclobutane (B1203170) adducts, other alkenes like 1,1-diphenylethene can lead to photosubstitution products. researchgate.net In many [2+2] photocycloaddition reactions involving 1,4-naphthoquinones, a mixture of cyclobutane and spiro-oxetane products can be formed depending on the reaction conditions and substrates. nih.govjcu.edu.au

Table 1: Photochemical Reaction of 2,3-Disubstituted-1,4-Naphthoquinones with Alkenes

| Naphthoquinone Reactant | Alkene Reactant | Product Type | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | 2-Methoxy-1-alkene | 2-(2-Alkanonyl)-3-chloro-1,4-naphthoquinone | electronicsandbooks.com |

| This compound | 2-Methoxy-1-alkene | 2-(2-Alkanonyl)-1,4-naphthoquinone derivative | amerigoscientific.com |

| Halogenated 1,4-Naphthoquinones | Styrene | Cyclobutane adduct | researchgate.net |

| Halogenated 1,4-Naphthoquinones | 1,1-Diphenylethene | Photosubstitution product | researchgate.net |

| Halogenated 1,4-Naphthoquinones | trans-Stilbene | Spiro-oxetane | researchgate.net |

The photoinduced reactions of this compound extend to aromatic heterocycles, leading to the formation of complex fused systems and stable radical species.

A notable example is the visible light-promoted [4+2] annulation reaction between this compound and phenylbenzofurans. rsc.orgrsc.org This reaction, facilitated by a photocatalyst such as 2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN), proceeds via a presumed triplet energy transfer mechanism. The excited triplet state of the naphthoquinone reacts with the benzofuran (B130515) to form a 1,6-biradical intermediate, which, after subsequent steps, yields anthracenone-furan structures in good to excellent yields. rsc.orgrsc.org This method provides a facile, one-pot synthesis of complex polycyclic aromatic compounds under mild conditions. rsc.org

The photochemical reaction of halogenated 1,4-naphthoquinones, including the 2,3-dibromo derivative, with xanthene has also been investigated. oup.com This reaction, conducted in a benzene solution, leads to the formation of stable, greenish free radicals that can be characterized by electron spin resonance (ESR) spectroscopy. oup.com The analysis of the reaction products also reveals the formation of the corresponding 1,4-naphthohydroquinone and products where the xanthyl group has substituted a bromine atom or added to the quinone ring. oup.com The reaction mechanism is believed to proceed through hydrogen abstraction from xanthene by the photo-excited quinone. oup.com

Table 2: Photoinduced Reactions of this compound with Aromatic Heterocycles

| Heterocycle | Reaction Conditions | Key Product(s) | Mechanism Highlights | Reference(s) |

| Phenylbenzofuran | Visible light (blue LEDs), 4CzIPN photocatalyst, Benzene | Anthracenone-furan | [4+2] annulation via triplet energy transfer and a 1,6-biradical intermediate. | rsc.orgrsc.org |

| Xanthene | Benzene, UV irradiation | Stable free radical, 2-Xanthyl-3-bromo-1,4-naphthoquinone, 2,3-Dibromo-1,4-naphthohydroquinone | Hydrogen abstraction by excited quinone, formation of radical pairs. | oup.com |

Synthesis of Naphthoquinone Fused Heterocycles and Complex Structures Utilizing this compound as a Precursor

The bromine atoms at the C2 and C3 positions of this compound are excellent leaving groups in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems.

One of the most powerful methods for its derivatization is the palladium-catalyzed Sonogashira cross-coupling reaction with terminal alkynes. This reaction allows for the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives, which are themselves important synthetic intermediates. researchgate.net These diyne compounds can undergo further intramolecular cyclization reactions to generate various fused heterocycles.

Nitrogen-containing heterocycles fused to the naphthoquinone core are of significant interest. For example, this compound can be reacted with 2-aminopyridine (B139424) under neat conditions with catalytic acetic acid to synthesize imidazopyridinedione derivatives. rsc.org This represents a direct method for constructing complex, nitrogen-rich polycyclic systems. rsc.org Furthermore, this compound can be converted to 2-amino-3-bromo-1,4-naphthoquinone by reaction with ammonia. nih.gov This amino-bromo intermediate is a key building block for other heterocycles. For instance, its reaction with benzoyl chloride derivatives at elevated temperatures yields 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives through an initial amidation followed by in situ intramolecular cyclization. nih.gov

The synthesis of furan-fused naphthoquinones, specifically naphtho[2,3-b]furan-4,9-diones, can also be achieved starting from this compound. Although many syntheses of this scaffold start from 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), beilstein-journals.orgrsc.orgscirp.orgmdpi.com routes involving halogenated precursors are also viable. For instance, the reaction of 2-ethylthio-1,4-naphthoquinone with excess bromine affords this compound, indicating the reactivity of the quinonoid ring towards bromination and substitution, which are key steps in certain cyclization strategies to form the furan (B31954) ring. psu.edu

Table 3: Examples of Fused Heterocycles Synthesized from this compound

| Product Heterocycle Type | Key Reagents/Intermediates | Brief Description of Synthesis | Reference(s) |

| 2,3-Diyne-1,4-naphthoquinones | Terminal alkynes, Pd catalyst | Sonogashira cross-coupling reaction. | researchgate.net |

| Imidazopyridinediones | 2-Aminopyridine, Acetic acid | Condensation and rearrangement under neat conditions. | rsc.org |

| Naphtho[2,3-d]oxazole-4,9-diones | Ammonia (to form 2-amino-3-bromo intermediate), Benzoyl chlorides | Amidation followed by temperature-dependent intramolecular cyclization. | nih.gov |

| Naphtho[2,3-b]furan-4,9-diones | Various (often involves multi-step synthesis) | Can be formed via bromination and subsequent cyclization pathways. | psu.edu |

Oxidation and Reduction Transformations of this compound

The quinone moiety of this compound is redox-active, allowing for both oxidation and reduction transformations. These reactions are fundamental to its chemical behavior and its role in certain synthetic sequences.

The most common transformation is the reduction of the quinone to its corresponding hydroquinone (B1673460) (a 1,4-dihydroxynaphthalene (B165239) derivative). This reduction can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is 2,3-dibromo-1,4-dihydroxynaphthalene. This hydroquinone form is often an intermediate in synthetic pathways and can be readily oxidized back to the parent quinone.

The oxidation of the hydroquinone back to the quinone is a crucial step in many synthetic procedures. This can be accomplished using a variety of oxidizing agents. Fremy's salt (potassium nitrosodisulfonate) is a classic reagent for this purpose. Other common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can also be employed. In some synthetic routes, air oxidation is sufficient to convert the hydroquinone back to the more stable quinone form. The redox potential of naphthoquinones is a key property influencing their biological activity, often involving the generation of reactive oxygen species through redox cycling between the quinone, semiquinone, and hydroquinone states. ulisboa.ptmdpi.com

Reactivity Profiles and Mechanistic Investigations of 2,3 Dibromo 1,4 Naphthoquinone

Electron Transfer and Redox Properties of the 2,3-Dibromo-1,4-naphthoquinone Core

The 1,4-naphthoquinone (B94277) scaffold is a well-established redox-active core, capable of participating in electron transfer processes that are fundamental to the biological activity of this class of compounds. mdpi.com The core reactivity involves the acceptance of one or two electrons to form intermediate radical species. mdpi.com This cycling between oxidized (quinone) and reduced (hydroquinone) forms is a key aspect of their chemical behavior. nih.gov

The electrochemical properties of the this compound are significantly influenced by the presence of the two electron-withdrawing bromine atoms. These halogens enhance the electrophilic character of the quinone ring, thereby facilitating its reduction. The general redox mechanism for 1,4-naphthoquinones proceeds in two single-electron steps, as detailed in the table below.

| Step | Process | Species Formed | Description |

|---|---|---|---|

| 1 | First Electron Transfer (e-) | Semiquinone Radical Anion | The neutral quinone accepts a single electron to form a resonance-stabilized radical anion. |

| 2 | Second Electron Transfer (e-) | Hydroquinone (B1673460) Dianion | The semiquinone radical anion accepts a second electron to form a dianion, which can be protonated to the hydroquinone. |

The one-electron reduction of this compound leads to the formation of a semiquinone radical anion. mdpi.comnih.gov This process is a hallmark of quinone chemistry and is crucial for many of their biological functions, which often involve redox cycling and the generation of reactive oxygen species. nih.govnih.gov The formation of the semiquinone intermediate can be achieved through chemical or electrochemical reduction. nih.gov

The stability of the resulting radical anion is conferred by the delocalization of the unpaired electron and the negative charge across the aromatic system, including the two carbonyl oxygen atoms. The electron-withdrawing nature of the bromine substituents at the C2 and C3 positions further stabilizes this negative charge, making the formation of the radical anion more favorable compared to unsubstituted 1,4-naphthoquinone.

Characterization of these transient species is typically performed using spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying radical species, providing information about the electronic structure and distribution of the unpaired electron within the molecule. nih.gov In some cases, spectroelectrochemistry can be used to obtain the absorption spectra of the stable radical ions. researchgate.netresearchgate.net

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, enters an excited state and becomes a more potent oxidant or reductant, enabling it to accept or donate an electron. nih.gov The 1,4-naphthoquinone core can act as an electron acceptor in such reactions. nih.gov When irradiated, a photosensitizer molecule can transfer an electron to the naphthoquinone, generating the semiquinone radical anion. nih.govrsc.org

The feasibility of a PET process is governed by its energetics, specifically the change in Gibbs free energy (ΔG°). nih.gov For PET to be favorable, this value must be negative. The calculation involves the oxidation potential of the electron donor, the reduction potential of the electron acceptor (this compound), and the excited-state energy of the photosensitizer.

A documented example of a photochemical reaction involving this compound is its reaction with 2-methoxy-1-alkenes. This reaction, initiated by light, proceeds through electron transfer from the alkene to the excited naphthoquinone, ultimately yielding derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone.

Carbon-Carbon Bond Formation Mechanisms in this compound Reactions

The bromine atoms on the this compound scaffold serve as excellent leaving groups, enabling a variety of carbon-carbon bond-forming reactions, particularly metal-catalyzed cross-coupling reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to substrates like this compound. libretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orgnih.gov

The key steps of the catalytic cycle are outlined below:

| Step | Process | Description |

|---|---|---|

| 1 | Oxidative Addition | A coordinatively unsaturated Pd(0) complex reacts with this compound. The palladium atom inserts into one of the carbon-bromine bonds, leading to the formation of a square planar Pd(II) intermediate. wikipedia.orglibretexts.org This is often the rate-determining step of the cycle. qub.ac.uk |

| 2 | Transmetallation | The organopalladium(II) complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). The organic group from the nucleophile is transferred to the palladium center, displacing the bromide ion. wikipedia.orgresearchgate.net |

| 3 | Reductive Elimination | The two organic ligands on the palladium center couple and are eliminated from the metal as the final product, containing a new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov |

This cycle can be performed sequentially on the C2 and C3 positions to introduce two different organic fragments.

Beyond the classic palladium-catalyzed cross-coupling, other mechanisms can lead to C-C bond formation on the this compound core. One such mechanism involves radical alkylation. In these reactions, a radical species is generated, which then adds to the electron-deficient double bond of the quinone ring. This pathway provides a route to introduce alkyl chains onto the naphthoquinone structure, often under conditions distinct from metal-catalyzed processes.

Nucleophilic Aromatic Substitution Mechanisms on this compound

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the two carbonyl groups, which activate the ring towards nucleophilic attack. wikipedia.orgsemanticscholar.org The reaction proceeds via a well-established addition-elimination mechanism. masterorganicchemistry.com

The mechanism consists of two key steps:

Nucleophilic Addition: A nucleophile attacks one of the bromine-bearing carbon atoms (C2 or C3). This ipso-addition breaks the aromaticity of the ring and forms a tetrahedral carbon center. dalalinstitute.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Formation of a Meisenheimer Complex: The attack results in a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized over the π-system and, crucially, onto the electronegative oxygen atoms of the carbonyl groups. This stabilization is what makes the SNAr reaction favorable on this substrate. libretexts.org

Elimination of the Leaving Group: Aromatization is restored through the expulsion of a bromide ion, which is a good leaving group. This yields the substituted 1,4-naphthoquinone product. dalalinstitute.comyoutube.com

A wide array of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the bromide ions on the this compound ring, making it a versatile precursor for a diverse range of substituted naphthoquinones. semanticscholar.org Given the two equivalent leaving groups, both mono- and di-substitution products can be synthesized depending on the reaction stoichiometry and conditions. semanticscholar.org

Factors Influencing Halogen Displacement and Nucleophile Reactivity

The displacement of the bromine atoms in this compound is influenced by several factors, including the nature of the nucleophile and the reaction conditions. The high reactivity of the carbon-halogen bonds is augmented by the presence of the carbonyl groups. researchgate.net Nucleophiles containing nitrogen, oxygen, sulfur, and selenium have been successfully employed to displace one or both bromine atoms. semanticscholar.orgnih.gov

The reactivity of the nucleophile plays a crucial role. Stronger nucleophiles will more readily attack the electron-deficient quinone ring. The reaction can be modulated by the choice of solvent and the presence of a base. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone, a related compound, with nucleophiles is often carried out in the presence of a base like triethylamine (B128534) or sodium carbonate to facilitate the elimination of the halide. researchgate.net

Electron-withdrawing groups on the nucleophile can also affect the reaction. For example, in the reaction of 2,3-dichloro-1,4-naphthoquinone with anilines, the presence of electron-withdrawing groups on the aniline (B41778) ring was found to be necessary for the formation of the dianilino derivative, as it favors the second nucleophilic substitution. nih.govmdpi.com This principle is broadly applicable to the dibromo derivative.

Regioselectivity and Stereoselectivity in Nucleophilic Reactions

In nucleophilic substitution reactions involving this compound, the initial attack of a nucleophile typically leads to the displacement of one bromine atom. The introduction of the first substituent can influence the position of the second substitution. While many studies on the analogous 2,3-dichloro-1,4-naphthoquinone show successive displacement of both halogen atoms by various nucleophiles, semanticscholar.org the specific regioselectivity for the second substitution on the dibromo compound can be influenced by the nature of the first substituent and the incoming nucleophile.

For instance, in the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with amines, piperazines, or morpholines, new regioisomeric amino-naphthoquinone derivatives are formed at the C2 and C3 positions. nih.gov While specific stereoselectivity is not a primary consideration in these substitution reactions due to the planar nature of the naphthoquinone ring, the regioselectivity of subsequent reactions can be of significant interest. For example, radical alkylation of a 6,7-dibromo-1,4-naphthoquinone analog has been shown to proceed with notable regioselectivity, leading to specific alkylation at one of the quinonoid positions (C-2 or C-3).

Photophysical and Photochemical Reaction Mechanisms of this compound

The photochemistry of this compound (DBNQ) is characterized by the involvement of its triplet excited state, which can engage in various reactions, including the formation of exciplexes and subsequent chemical transformations. The nature of the solvent and the presence of other reactants significantly influence the deactivation pathways and the final products. rsc.org

Triplet Exciplex Formation and Deactivation Pathways

Upon photoexcitation, this compound can form a triplet excited state. In the presence of a suitable quenching agent, such as furan (B31954), this triplet state can be quenched. rsc.org The interaction between the triplet DBNQ and furan is believed to proceed via the formation of a triplet exciplex, which is a transient complex between the excited state of DBNQ and the ground state of furan. rsc.org

The deactivation of this triplet exciplex can follow different pathways depending on the surrounding environment. In a non-polar solvent like acetonitrile (B52724) (ACN), the deactivation is presumed to be dominated by induced quenching, leading to the formation of a substitution product, 2-bromo-3-(2-furyl)-1,4-naphthoquinone, with a quantum yield of 0.12. rsc.org In this pathway, no transient absorption corresponding to radical ions is observed after the decay of the triplet state. rsc.org

However, in a more polar, aqueous environment (a mixture of ACN and water), the deactivation mechanism shifts towards electron transfer. rsc.org The triplet exciplex is suggested to have a weak charge-transfer character, and its fate is controlled by the solvation energy. rsc.org In aqueous ACN, electron transfer becomes a significant deactivation pathway with an efficiency of 0.22, leading to the formation of the DBNQ anion radical. rsc.org

Solvent and Hydration Effects on Photoreaction Intermediates and Products

Solvent polarity and the presence of water have a profound effect on the photochemical reactions of this compound. As mentioned, the presence of water facilitates electron transfer from furan to the triplet DBNQ. rsc.org This leads to a different set of products compared to the reaction in a non-polar solvent.

In an acetonitrile-water mixture, the photochemical reaction between DBNQ and furan yields 2,3-dibromo-1,4-dihydroxynaphthalene with a quantum yield of 0.12. rsc.org This indicates that the presence of water not only changes the primary deactivation pathway of the triplet exciplex but also directs the subsequent reactions of the intermediates towards a different product. The DBNQ anion radical, formed via electron transfer in the aqueous medium, is a key intermediate in this process. rsc.org

The rate at which the triplet state of DBNQ is quenched by furan is also significantly affected by the solvent. In acetonitrile, the quenching rate constant is 2.0 × 10⁹ dm³ mol⁻¹ s⁻¹, while in aqueous acetonitrile, this rate increases to 6.1 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org This highlights the role of the solvent in modulating the reactivity of the excited state.

Comparative Reactivity Studies of this compound with Analogous Halogenated Naphthoquinones

Comparative studies between this compound (DBNQ) and its chloro-analogue, 2,3-dichloro-1,4-naphthoquinone (DCNQ), reveal differences in their photochemical reactivity, although they often follow similar mechanistic pathways. Both compounds are highly reactive towards nucleophilic attack due to the electron-withdrawing effects of the halogens and carbonyl groups. semanticscholar.org

In their photochemical interactions with furan, both DBNQ and DCNQ form triplet exciplexes. rsc.org However, the quenching rate constants and the quantum yields of product formation differ. The triplet state of DCNQ is quenched by furan at a slightly higher rate (3.0 × 10⁹ dm³ mol⁻¹ s⁻¹ in ACN and 6.4 × 10⁹ dm³ mol⁻¹ s⁻¹ in aqueous ACN) compared to DBNQ. rsc.org

The product distribution in the photoreaction with furan also shows differences. In acetonitrile, the quantum yield for the formation of the substituted product is higher for DBNQ (0.12) than for DCNQ (0.05). rsc.org Conversely, in aqueous acetonitrile, the quantum yield for the formation of the dihydroxynaphthalene derivative is lower for DBNQ (0.12) compared to DCNQ (0.17). rsc.org

The efficiency of electron transfer in the deactivation of the triplet exciplex in aqueous acetonitrile is similar for both compounds, being 0.22 for DBNQ and 0.23 for DCNQ. rsc.org The molar absorption coefficients of their respective anion radicals are also comparable (7700 dm³ mol⁻¹ cm⁻¹ for DBNQ and 7900 dm³ mol⁻¹ cm⁻¹ for DCNQ at 400 nm). rsc.org These data suggest that while the fundamental photochemical mechanisms are similar, the nature of the halogen atom (bromine vs. chlorine) does subtly influence the kinetics and product yields of the reactions.

Interactive Data Table: Photochemical Reaction Parameters of DBNQ and DCNQ with Furan

| Compound | Solvent | Quenching Rate Constant (kq) / dm³ mol⁻¹ s⁻¹ | Product | Quantum Yield (Φpro) |

| DBNQ | Acetonitrile | 2.0 × 10⁹ | 2-bromo-3-(2-furyl)-1,4-naphthoquinone | 0.12 |

| DCNQ | Acetonitrile | 3.0 × 10⁹ | 2-chloro-3-(2-furyl)-1,4-naphthoquinone | 0.05 |

| DBNQ | Acetonitrile/Water | 6.1 × 10⁹ | 2,3-dibromo-1,4-dihydroxynaphthalene | 0.12 |

| DCNQ | Acetonitrile/Water | 6.4 × 10⁹ | 2,3-dichloro-1,4-dihydroxynaphthalene | 0.17 |

Biological Activities and Molecular Mechanisms of Action of 2,3 Dibromo 1,4 Naphthoquinone and Its Derivatives

Anticancer and Cytotoxic Potential of 2,3-Dibromo-1,4-naphthoquinone and its Derivatives

This compound and its derivatives have demonstrated significant potential as anticancer and cytotoxic agents. This is attributed to their ability to induce oxidative stress, disrupt mitochondrial function, cause DNA damage, and inhibit key molecular targets involved in cancer cell proliferation and survival.

Efficacy Against Diverse Human Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. For instance, a series of 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from this compound, displayed notable inhibitory effects on the growth of human ovarian adenocarcinoma (OVCAR-8), human metastatic prostate cancer (PC-3M), and human bronchoalveolar lung carcinoma (NCI-H358M) cell lines.

The cytotoxic effects of 1,4-naphthoquinone (B94277) derivatives have been observed in various cancer cell lines, including those of the breast, lung, and colon. For example, two novel 1,4-naphthoquinone derivatives containing salicylic acid and procaine moieties have been shown to inhibit the growth of the MDA-MB-231 human breast adenocarcinoma cell line in a dose-dependent manner.

Furthermore, studies have investigated the cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) in both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines, revealing significant antitumor activities. The compound showed IC50 values of 1, 3, 1.5, and 3 microM for LNCaP, CWR-22, PC-3, and DU-145 cells, respectively. In another study, new hybrid molecules of (2-chloroethylthio)-1,4-naphthoquinones were highly active in different human prostate cancer cell lines at nanomolar concentrations.

The anticancer potential of 1,4-naphthoquinone derivatives has also been explored against multiple myeloma cell lines. Fractions of Callerya speciosa extract, containing isoflavones, significantly inhibited the viability of U266 and KMS11 multiple myeloma cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Effect |

| 2,3-diyne-1,4-naphthoquinones | OVCAR-8 (ovarian), PC-3M (prostate), NCI-H358M (lung) | Inhibition of cell growth |

| 1,4-naphthoquinone derivatives | Breast, lung, and colon cancer cells | Induction of apoptosis |

| 1,4-naphthoquinone with salicylic acid/procaine | MDA-MB-231 (breast) | Dose-dependent growth inhibition |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP, CWR-22, PC-3, DU-145 (prostate) | Significant antitumor activities |

| (2-chloroethylthio)-1,4-naphthoquinones | Prostate cancer cell lines | High activity at nanomolar concentrations |

| Callerya speciosa fractions (isoflavones) | U266, KMS11 (multiple myeloma) | Significant inhibition of viability |

An interactive version of this data is available online.

Elucidation of Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and its derivatives are mediated by a variety of molecular mechanisms. These include the generation of reactive oxygen species, induction of mitochondrial dysfunction and apoptosis, DNA damage, and the inhibition of specific molecular targets.

A key mechanism underlying the cytotoxicity of 1,4-naphthoquinones is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to oxidative stress within cancer cells. This redox cycling involves the reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to produce superoxide radicals. These ROS can cause damage to cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.

Several studies have demonstrated the role of ROS in the anticancer activity of 1,4-naphthoquinone derivatives. For instance, the cytotoxicity of certain 1,4-naphthoquinones is linked to their electron-accepting capabilities, which result in ROS production and subsequent DNA damage and apoptosis in cancer cells. The generation of cytotoxic ROS can also result from drug-induced damage to mitochondria, further exacerbating mitochondrial impairment.

The induction of ROS by 1,4-naphthoquinones has been observed in various cancer cell lines. For example, two novel 1,4-naphthoquinone derivatives were found to induce the production of ROS in human gastric cancer cells. Similarly, 3-acyl-2-phenylamino-1,4-naphthoquinones have been shown to increase the generation of ROS in MCF7 human breast cancer cells, contributing to their genotoxicity and cell death.

1,4-Naphthoquinone derivatives can induce apoptosis in cancer cells through the mitochondrial-dependent pathway. This process is often initiated by the generation of ROS and the resulting oxidative stress, which can lead to mitochondrial dysfunction.

Mitochondrial dysfunction can manifest as a loss of mitochondrial membrane potential, which precedes apoptosis. The disruption of normal mitochondrial function can trigger the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm. AIF can then translocate to the nucleus and induce chromatin condensation and DNA fragmentation, characteristic features of apoptosis.

Studies have shown that 1,4-naphthoquinone derivatives can activate key proteins involved in the mitochondrial apoptotic pathway, such as Bcl-2 and caspases, in gastric cancer cells. Furthermore, some 1,4-naphthoquinones have been found to restore normal mitochondrial function and regain mitochondrial membrane potential after exposure to neurotoxins.

Derivatives of this compound, particularly those containing enediyne systems, can induce DNA damage through a process called cycloaromatization. Enediynes are a class of compounds that can undergo a rearrangement to form highly reactive radical species.

In the case of naphthoquinone-based enediynes, these radicals can be generated through a Myers-Saito cyclization process. These highly reactive radicals can then abstract hydrogen atoms from the phosphate backbone of DNA, leading to DNA strand breaks and high cytotoxicity. This mechanism of action is similar to that of natural enediyne antibiotics, which are potent antitumor agents.

The ability of these enediyne derivatives to cleave DNA has been demonstrated at micromolar concentrations. This DNA-damaging capability is a significant contributor to their cytotoxic effects against cancer cells.

In addition to the mechanisms described above, this compound and its derivatives can exert their anticancer effects by inhibiting specific molecular targets that are crucial for cancer cell survival and proliferation. These targets include enzymes involved in various cellular processes, such as DNA replication, cell signaling, and protein degradation.

Topoisomerase: Naphthoquinones have been shown to act as inhibitors of topoisomerases, enzymes that are essential for DNA replication. The inhibition of topoisomerase II can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Proteasome: The proteasome is a cellular machinery responsible for degrading proteins, and its inhibition can lead to the accumulation of misfolded proteins and cell death. Some naphthoquinone derivatives have been shown to inhibit the proteasome.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. Some anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.

STAT3 Dimerization: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells and promotes their survival and proliferation. Certain 1,4-naphthoquinone derivatives have been shown to downregulate the levels of STAT3.

Antimicrobial Activities of this compound and its Derivatives

Recent research has highlighted the significant antimicrobial properties of this compound, demonstrating its potential as a broad-spectrum agent against various pathogenic fungi and bacteria.

Antifungal Efficacy

This compound has shown prominent antifungal activity against a range of opportunistic yeasts and dermatophytes. researchgate.net Studies have identified it as a highly effective agent, particularly against various Candida species and fungi responsible for skin infections. nih.gov

This compound exhibits potent inhibitory effects on the growth of several clinically relevant fungi. nih.gov Its efficacy has been demonstrated through the determination of Minimum Inhibitory Concentrations (MIC), with values indicating strong antifungal action. For instance, against various Candida species, the MIC ranges from <1.56 to 6.25 μg/mL. nih.gov The compound has also shown considerable activity against dermatophytes, with MIC values recorded at <1.56 μg/mL. nih.gov Furthermore, it has demonstrated a fungicidal profile against seven out of ten tested strains, including Candida krusei, Candida tropicalis, and Candida parapsilosis. nih.gov

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Candida species | <1.56 - 6.25 |

| Dermatophytes | <1.56 |

The primary antifungal mechanism of this compound is believed to involve the disruption of the fungal cell membrane's integrity. nih.gov One of the key targets in this process is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and eventual cell death. mdpi.com

While the precise interactions are still under investigation, the compound's effect on ergosterol levels is a significant aspect of its antifungal action. researchgate.net Squalene epoxidase is a critical enzyme in this pathway, responsible for the conversion of squalene to 2,3-oxidosqualene. nih.gov Inhibition of this enzyme leads to a depletion of ergosterol and a toxic accumulation of squalene within the cell, compromising the membrane's structure and function. mdpi.com

A key consequence of this compound's action is the alteration of fungal membrane permeability. nih.gov This disruption leads to the leakage of essential intracellular components, such as nucleotides. researchgate.net Studies have shown that treatment with this compound causes a measurable increase in nucleotide extravasation from fungal cells. For example, in Candida albicans, treatment with the compound at its MIC resulted in a 26.6% leakage of nucleotides after 24 hours. researchgate.net This loss of cellular contents is a direct indicator of the damage inflicted upon the cell membrane, ultimately contributing to the compound's fungicidal effect. researchgate.netnih.gov

Antibacterial Properties

In addition to its antifungal effects, this compound and its related compounds have demonstrated activity against a spectrum of bacteria.

Naphthoquinones, as a class, have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. scielo.brnih.gov Some derivatives have been reported to have MIC values against S. aureus ranging from 30 to 70 μg/mL. nih.gov The antibacterial mechanism of some 1,4-naphthoquinones involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and ultimately cell death. nih.gov While generally more active against Gram-positive bacteria, some naphthoquinone derivatives have also exhibited moderate to low activity against Gram-negative bacteria like Escherichia coli, with MIC values ranging from 15.6 µg/mL to 500 µg/mL. semanticscholar.org The antibacterial effect of certain naphthoquinones has been described as bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright. nih.gov

Proposed Mechanisms of Antibacterial Action

The precise antibacterial mechanisms of this compound are not extensively detailed in the literature, but they are presumed to align with the broader activities of the 1,4-naphthoquinone class of compounds. The primary proposed mechanism centers on the induction of oxidative stress. nih.govmdpi.com Naphthoquinones are capable of redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. scielo.br This surge in ROS can overwhelm bacterial antioxidant defenses, leading to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. nih.gov

Further proposed mechanisms for 1,4-naphthoquinones include the direct alkylation or intercalation with bacterial DNA, disrupting replication and transcription processes. mdpi.com Some derivatives have also been noted to alter mitochondrial respiration and inhibit key enzymes like topoisomerase II, which is crucial for DNA topology and integrity. mdpi.com A recent study on the antifungal action of this compound identified that it may function by disrupting the permeability of the fungal membrane, causing leakage of essential intracellular components like nucleotides. nih.gov This membrane-disrupting activity could represent a parallel mechanism of action against bacterial cells.

Antiviral Properties

While the broader class of 1,4-naphthoquinones and their derivatives have been investigated for a range of biological activities, including antiviral effects against various viral agents, specific studies detailing the antiviral properties of this compound are not prominently available in the current scientific literature. mdpi.comgoogle.comnih.govnih.gov Therefore, its specific efficacy and spectrum of activity against viruses remain an area requiring further investigation.

Antiparasitic Activities

This compound has demonstrated notable activity against several protozoan parasites.

Antileishmanial Activity (e.g., Leishmania donovani)

Research has identified this compound, also referred to as TR 002 in some studies, as a compound with promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have shown that it is effective at inducing the killing of both the extracellular promastigote and the intracellular amastigote stages of the parasite. The antileishmanial activity of this compound against the intracellular parasites is likely mediated through a nitric oxide (NO)-dependent mechanism.

| Parasite Stage | IC50 (µM) |

|---|---|

| Intracellular amastigotes | 0.26 ± 0.18 |

Antitrypanosomal Activity (e.g., Trypanosoma cruzi)

The direct antitrypanosomal activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease, is not explicitly detailed in available research. However, the compound serves as a crucial precursor in the synthesis of other biologically active molecules. For instance, this compound can be refluxed with an ammonia/ammonium (B1175870) hydroxide mixture to prepare 2-Amino-3-bromo-1,4-naphthoquinone, an intermediate used in the development of novel imido-substituted 1,4-naphthoquinone derivatives that have shown potent antitrypanosomal activities. nih.gov Furthermore, the related compound 2-Bromo-1,4-naphthoquinone has been used as a starting material for synthesizing derivatives with significant trypanocidal effects, demonstrating the importance of the bromo-naphthoquinone scaffold in this area of research. scielo.org.co

Insecticidal and Acaricidal Properties

The potential of this compound extends to activity against arthropods, specifically mites.

Toxicity against Mites (e.g., Psoroptes cuniculi, House Dust Mites)

Studies evaluating the acaricidal activity of various naphthoquinones have tested this compound against Psoroptes cuniculi, the rabbit ear mite. In these in vitro assessments, the compound was among a group of naphthoquinones that demonstrated notable efficacy. Although it was found to be significantly less active than other compounds like juglone, it still exhibited potent toxicity against the mites.

| Compound | LC50 (ppm) at 24h |

|---|---|

| This compound | <100 |

There is currently no specific information available in the scientific literature regarding the toxicity of this compound against house dust mites (Dermatophagoides species).

Correlation with Halogen Electronegativity in Biocidal Activity

The biocidal activity of 2,3-dihalo-1,4-naphthoquinones is intrinsically linked to the chemical reactivity of the substituents at the C-2 and C-3 positions. The biological mechanism of these compounds often involves nucleophilic substitution, where cellular nucleophiles, such as thiol groups in proteins or enzymes, attack the electrophilic carbon atoms of the naphthoquinone ring, displacing the halogen atoms.

While direct, comprehensive studies correlating the biocidal activity of the full range of 2,3-dihalo-1,4-naphthoquinones (F, Cl, Br, I) with halogen electronegativity were not found in the reviewed literature, the principles of chemical reactivity provide a basis for hypothesizing such a relationship. The electronegativity of halogens decreases down the group (F > Cl > Br > I), which influences the strength of the carbon-halogen (C-X) bond. Conversely, the leaving group ability in nucleophilic aromatic substitution reactions is often inverse to basicity, with iodide being a better leaving group than bromide, and bromide better than chloride.

This compound is often used as a starting material for synthesizing new derivatives due to its reactivity. researchgate.net For instance, it is commercially available and utilized in palladium-catalyzed Sonogashira cross-coupling reactions to create 2,3-diyne-1,4-naphthoquinone derivatives. researchgate.net The reactivity of the C-Br bond, which is generally weaker and more polarizable than the C-Cl bond, facilitates its displacement. This suggests that this compound may react more readily with biological nucleophiles than its chloro-analogue, potentially leading to enhanced biocidal activity. One study noted that 2-bromo-1,4-naphthoquinone exhibited significant trypanocidal activity, highlighting the biological potential of bromo-substituted naphthoquinones. scielo.org.co However, without direct comparative bioactivity data across the dihalogenated series, the precise correlation remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

The biological profile of this compound derivatives is profoundly dictated by the nature of the substituents introduced at the C-2 and C-3 positions. The electrophilic nature of these carbons makes them prime targets for nucleophilic substitution, allowing for the creation of extensive libraries of compounds with diverse pharmacological activities. semanticscholar.orgmdpi.com

Influence of Substituents on Biological Potency and Selectivity

The functional groups attached to the 1,4-naphthoquinone scaffold are directly related to the performance of its biochemical functions. researchgate.net Modifying these substituents allows for the fine-tuning of both the potency and selectivity of the biological response.

Cytotoxic Activity: A series of 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from this compound, were evaluated as potential cytotoxic agents against several tumor cell lines, showing satisfactory results for inhibiting cell growth. researchgate.net For bioreducible 2,3-disubstituted 1,4-naphthoquinones, the type of leaving group in the 2- and 3-positions significantly influenced the degree of antineoplastic activity. nih.gov Derivatives containing methyl sulfonate and methyl carbamate showed the highest activity in prolonging the lifespan of tumor-bearing mice. nih.gov

Antimicrobial Activity: The introduction of nitrogen and/or sulfur atoms into the structure of 1,4-naphthoquinone is a known strategy to impart antifungal, antibacterial, and anticancer activity. mdpi.com

Antiplatelet Activity: For a series of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), SAR studies revealed that the presence of a thiophenyl moiety enhances antiplatelet activity. frontiersin.org Furthermore, the position and nature of the substituent on the phenyl ring have a critical effect on the biological activity. The derivative 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as the most potent, non-toxic compound in the series. frontiersin.org

Trypanocidal Activity: In a study of 1,4-naphthoquinone derivatives against Trypanosoma cruzi, 2-bromo-1,4-naphthoquinone showed an IC₅₀ of 1.37 µM. scielo.org.co This activity was superior to that of 2-hydroxy-1,4-naphthoquinone (IC₅₀ = 563.18 µM), demonstrating the significant influence of the bromo-substituent. scielo.org.co

The following table summarizes the influence of different substituents on the biological activity of 1,4-naphthoquinone derivatives.

Rational Design Principles for Enhanced Bioactivity and Reduced Toxicity

The rational design of novel this compound derivatives leverages an understanding of SAR to create molecules with improved therapeutic profiles. Modern drug design incorporates computational methods and targeted synthetic strategies to enhance bioactivity and minimize toxicity.

Computational and Mechanistic Approaches: The design process for new naphthoquinone-based agents often begins with computational tools such as molecular docking and pharmacophore analysis. nih.govresearchgate.net These methods help predict how a designed molecule will interact with a specific biological target, such as an enzyme's active site. nih.govnih.gov For instance, docking studies showed that certain neuroprotective 1,4-naphthoquinones bind to the active site of COX-2, explaining their anti-inflammatory activity. nih.gov

Stereochemistry and Chirality: The introduction of chiral centers can be a key design principle. In one study, the rational design of chiral β-butyl lawsone derivatives led to the synthesis of compounds with high potency against Gram-positive bacteria (MRSA) and low toxicity to mammalian cells. rsc.org The bactericidal activity was found to be dependent on the absolute configuration of the stereocenter, highlighting the importance of stereochemistry in bioactivity. rsc.org

Late-Stage Functionalization: A powerful strategy for rapidly diversifying drug-like molecules is late-stage functionalization. This involves modifying a core structure late in the synthesis process to enhance its physicochemical and pharmacokinetic properties. mdpi.com The Sulfur(VI)–Fluoride Exchange (SuFEx) click chemistry reaction has been used to transform hydroxyl-containing naphthoquinones into their corresponding fluorosulfate derivatives, which exhibited improved anticancer activity. mdpi.com

Targeted Moieties: The design strategy often involves conjugating the naphthoquinone core with other known bioactive moieties. For example, synthesizing derivatives that incorporate procaine or salicylic acid residues has been explored to create compounds with anticancer activity. nih.gov The goal is to combine the properties of both molecules to achieve a synergistic effect or to target the naphthoquinone to specific cells or tissues.

By combining these principles, researchers can move beyond traditional screening methods to a more directed approach, designing and synthesizing novel this compound derivatives with optimized potency, selectivity, and a reduced potential for toxicity.

Table of Mentioned Compounds

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 1,4 Naphthoquinone

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and interactions of chemical compounds. For 2,3-Dibromo-1,4-naphthoquinone, advanced techniques such as Surface-Enhanced Raman Scattering (SERS) and Time-Resolved Resonance Raman (TRRR) spectroscopy have been employed to investigate its behavior upon adsorption to nanostructured surfaces and to characterize its transient radical species.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to study molecules adsorbed onto metal nanostructures. Investigations of this compound (DBNQ) using SERS have primarily focused on its interaction with silver nanoparticles. nih.gov In these studies, silver nanoparticles, often synthesized via a solution combustion method, provide the plasmonic surface necessary for Raman signal enhancement. researchgate.net

When DBNQ adsorbs onto the surface of these silver nanoparticles, significant changes are observed in its Raman spectrum compared to its normal Raman spectrum. nih.gov Notably, the C-C stretching modes of the naphthoquinone ring are considerably enhanced and broadened. nih.gov This spectral behavior provides critical information about the orientation of the molecule on the nanoparticle surface. The analysis strongly suggests that the DBNQ molecule adsorbs in a "flat-on" orientation, meaning the plane of the naphthoquinone ring is parallel to the silver surface. nih.gov This orientation allows for a maximal interaction between the π-electron system of the molecule and the plasmonic field of the nanoparticles.

Table 1: Comparison of Normal Raman and SERS Vibrational Modes for this compound

| Vibrational Mode | Normal Raman Frequency (cm⁻¹) | SERS Frequency (cm⁻¹) | Enhancement/Broadening |

|---|---|---|---|

| C-C Stretching | Present | Enhanced and Broadened | Significant |

| C=O Stretching | Present | Enhanced | Moderate |

Note: Specific frequency values can vary based on experimental conditions. The table illustrates the general observed trends.

Time-Resolved Resonance Raman (TRRR) spectroscopy is a powerful technique for studying the structural dynamics of short-lived chemical intermediates, such as radical anions. nih.gov While specific TRRR studies on the this compound radical anion are not extensively detailed, research on the parent 1,4-naphthoquinone (B94277) (NQ) and its derivatives provides a clear framework for this characterization. acs.org